Solvent-Dependent Reactivity Inversion: o-Nitrobenzoyl Chloride vs. p-Nitrobenzoyl Chloride in Solvolysis
A direct head-to-head kinetic study compared the solvolysis rates of o-nitrobenzoyl chloride (2) and p-nitrobenzoyl chloride (4) across 22 solvent mixtures. In standard organic and aqueous-organic solvents without fluoroalcohol content, the ortho-isomer (2) reacted approximately ten times slower than the para-isomer (4) due to steric hindrance [1]. Strikingly, in aqueous fluoroalcohol solvents, this trend inverted dramatically: the ortho-isomer (2) became kinetically more reactive than the para-isomer, with rate ratios k(2)/k(4) ranging from approximately 14 to as high as 2.2 × 10⁴ [1]. This solvent-dependent switch is attributed to intramolecular nucleophilic assistance from the ortho-nitro group, a mechanistic pathway unavailable to the para-isomer.
| Evidence Dimension | Solvolysis reaction rate (k) |
|---|---|
| Target Compound Data | k(2) ≈ 0.1 × k(4) in non-fluoroalcohol solvents; k(2)/k(4) ≈ 14 to 2.2×10⁴ in aqueous fluoroalcohol |
| Comparator Or Baseline | p-Nitrobenzoyl chloride (4) as reference baseline |
| Quantified Difference | ~10-fold slower in standard solvents; up to 22,000-fold faster in aqueous fluoroalcohol |
| Conditions | Conductometric measurement across 22 mixed solvents including ethanol/water, methanol/water, acetone/water, and 2,2,2-trifluoroethanol/water at various temperatures |
Why This Matters
For reactions conducted in fluorinated alcohol solvent systems, 2-nitrobenzoyl chloride offers dramatically accelerated acylation rates compared to the para-isomer, potentially reducing reaction times from hours to minutes and altering product selectivity.
- [1] Park K-H, Rhu CJ, Kyong JB, Kevill DN. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Int. J. Mol. Sci. 2019, 20(16), 4026. View Source
